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Cat. No.: B1265445 Get Quote

Introduction

2-Bromopropene (CH₂=C(Br)CH₃), also known as isopropenyl bromide, is a valuable

organobromine compound used in a variety of organic synthesis applications. Its utility as a

precursor for introducing the isopropenyl functional group necessitates unambiguous structural

characterization. This technical guide provides an in-depth overview of the key spectroscopic

data for 2-bromopropene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique,

aimed at researchers, scientists, and professionals in the field of chemical and drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-bromopropene, both ¹H and ¹³C NMR provide definitive structural

information.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-bromopropene displays three distinct signals corresponding to

the methyl (–CH₃) and the two geminal vinylic (=CH₂) protons. The chemical environment of

the two vinylic protons is non-equivalent, leading to separate signals.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromopropene (Solvent: C₆D₆)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

5.88 Multiplet 1H -
Vinylic Proton

(=CHaHb)

5.33 Multiplet 1H -
Vinylic Proton

(=CHaHb)

1.97 Triplet 3H 1.50
Methyl Protons

(–CH₃)

Data sourced from a study on divinylzinc complexes.[1]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-bromopropene shows three signals,

corresponding to the three unique carbon atoms in the molecule: the methyl carbon, the

terminal vinylic carbon (=CH₂), and the bromine-substituted vinylic carbon (=C(Br)).

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromopropene (Solvent: C₆D₆)

Chemical Shift (δ) ppm Assignment

167.1 Vinylic Carbon (=C(Br)CH₃)

127.3 Vinylic Carbon (=CH₂)

30.4 Methyl Carbon (–CH₃)

Data sourced from a study on divinylzinc complexes.[1]

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring high-resolution NMR spectra of a volatile liquid

sample like 2-bromopropene.

Sample Preparation:
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Accurately weigh approximately 5-20 mg of 2-bromopropene.

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Benzene-d₆) in a clean, dry vial.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate

the chemical shift to 0.00 ppm.

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure no

solid particles are present.

Cap the NMR tube securely to prevent evaporation.

Instrument Setup:

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge to ensure it is

centered in the detection coil.

Place the sample into the NMR spectrometer's autosampler or manual insertion port.

Data Acquisition:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field against drifts.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This

process, which can be automated or manual, is crucial for obtaining sharp, well-resolved

peaks.

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to

maximize signal sensitivity.

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number

of scans, spectral width, acquisition time, and relaxation delay) and initiate the data

acquisition. For ¹³C NMR, a larger number of scans is typically required due to the low

natural abundance of the isotope.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate

the frequency-domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations such as stretching and

bending.

Table 3: IR Spectroscopic Data for 2-Bromopropene

Wavenumber (cm⁻¹) Intensity Assignment

3000–2837 Strong C-H Stretch (sp² and sp³)

1560 Strong C=C Stretch (Alkene)

1443, 1428 Strong C-H Bend (Methyl)

1362 Strong C-H Bend

928, 915 Strong =C-H Bend (Out-of-plane)

< 700 (522) Weak C-Br Stretch

Data sourced from a study on divinylzinc complexes, with the C-Br stretch region

supplemented by general IR tables.[1][2]

Experimental Protocol for IR Spectroscopy (Neat Liquid
Film)
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This method is suitable for pure liquid samples and avoids interference from solvents.

Sample Preparation:

Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface.

Using a pipette, place one to two drops of neat 2-bromopropene onto the center of the

plate.

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Avoid introducing air bubbles.

Data Acquisition:

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing and Cleanup:

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final transmittance or absorbance spectrum.

Identify and label the major absorption peaks.

After analysis, carefully separate the salt plates. Clean them by rinsing with a dry, volatile

solvent (e.g., dry acetone or dichloromethane) and gently wiping with a soft tissue. Store

the plates in a desiccator to protect them from moisture.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a

compound. The fragmentation pattern observed in the mass spectrum offers valuable clues

about the molecule's structure.
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Table 4: Mass Spectrometry Data for 2-Bromopropene

m/z (Mass/Charge Ratio) Relative Intensity (%) Assignment

122 Moderate
[C₃H₅⁸¹Br]⁺˙ (Molecular Ion,

M+2)

120 Moderate [C₃H₅⁷⁹Br]⁺˙ (Molecular Ion, M)

41 100
[C₃H₅]⁺ (Base Peak, loss of

·Br)

39 High [C₃H₃]⁺ (loss of H₂)

Data is a composite from multiple sources confirming the base peak and the presence of

molecular ions.[3]

The presence of bromine is clearly indicated by the pair of molecular ion peaks at m/z 120 and

122, which have a nearly 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br

and ⁸¹Br isotopes. The base peak at m/z 41 corresponds to the highly stable allyl cation

([C₃H₅]⁺), formed by the loss of a bromine radical.

Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile

compounds like 2-bromopropene, as it separates the analyte from impurities before detection.

Sample Preparation:

Prepare a dilute solution of 2-bromopropene (e.g., 10-100 µg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrument Setup:

Gas Chromatograph (GC):

Injector: Set to a temperature of ~250°C in split mode to handle the concentrated

sample.
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Column: Use a standard non-polar capillary column (e.g., HP-5ms).

Oven Program: Begin at a low temperature (e.g., 50-70°C), then ramp up at a controlled

rate (e.g., 10°C/min) to a final temperature of ~280°C to ensure elution of all

components.

Carrier Gas: Use high-purity helium at a constant flow rate.

Mass Spectrometer (MS):

Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the source

temperature to ~230°C.

Mass Analyzer: Set to scan a mass range appropriate for the expected fragments (e.g.,

m/z 35-200).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The compound will travel through the GC column, separating it from the solvent and any

impurities.

As the 2-bromopropene elutes from the column, it enters the MS ion source, where it is

ionized and fragmented.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and

the detector records their abundance.

Data Analysis:

Identify the GC peak corresponding to 2-bromopropene based on its retention time.

Extract the mass spectrum associated with that peak.

Analyze the fragmentation pattern, identifying the molecular ion peaks (M⁺˙ and M+2⁺˙)

and the base peak.
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Compare the obtained spectrum with a library database (e.g., NIST) to confirm the

compound's identity.

Visualized Workflows
Integrated Spectroscopic Analysis
The combination of NMR, IR, and MS provides complementary information that, when taken

together, allows for the unambiguous confirmation of the 2-bromopropene structure.

Integrated Analysis for 2-Bromopropene Structure

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H: 3 signals (3H, 1H, 1H)
¹³C: 3 signals

Provides:
- Carbon-Hydrogen Framework

- Connectivity Information

Confirmed Structure:
2-Bromopropene

 C-H Framework 

Peaks at:
~1560 cm⁻¹ (C=C)
<700 cm⁻¹ (C-Br)

Provides:
- Key Functional Groups

 Functional Groups 

m/z 120/122 (M⁺/M+2⁺)
m/z 41 (Base Peak)

Provides:
- Molecular Weight

- Isotopic Pattern (Br)
- Fragmentation

 Molecular Formula 

Click to download full resolution via product page

Caption: Logical flow showing how data from NMR, IR, and MS confirms the final structure.

General Experimental Workflow
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The process of analyzing a liquid sample using spectroscopic methods follows a standardized

workflow from preparation to final structural elucidation.

Phase 1: Preparation Phase 2: Acquisition Phase 3: Analysis

Sample Preparation
(Dissolution / Neat Film)

Instrument Setup
(Calibration & Tuning)

Data Acquisition
(NMR / IR / MS)

Data Processing
(FT / Baselining)

Spectral Interpretation
(Peak Assignment)

Structural Elucidation

Click to download full resolution via product page

Caption: A general workflow for the spectroscopic analysis of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scispace.com [scispace.com]

2. dl.icdst.org [dl.icdst.org]

3. escholarship.org [escholarship.org]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromopropene: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265445#2-bromopropene-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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